molecular formula C13H20BrO5P B13700760 Diethyl 2-Bromo-4,5-dimethoxybenzylphosphonate

Diethyl 2-Bromo-4,5-dimethoxybenzylphosphonate

Cat. No.: B13700760
M. Wt: 367.17 g/mol
InChI Key: DACAJNSBAYCAPH-UHFFFAOYSA-N
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Description

Diethyl 2-Bromo-4,5-dimethoxybenzylphosphonate is an organic compound with the molecular formula C13H20BrO5P. It is a phosphonate ester that features a bromine atom and two methoxy groups attached to a benzyl ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 2-Bromo-4,5-dimethoxybenzylphosphonate typically involves the reaction of 2-Bromo-4,5-dimethoxybenzyl alcohol with diethyl phosphite under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the phosphonate ester.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: Diethyl 2-Bromo-4,5-dimethoxybenzylphosphonate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Substitution: Formation of 2-Amino-4,5-dimethoxybenzylphosphonate or 2-Thio-4,5-dimethoxybenzylphosphonate.

    Oxidation: Formation of 2-Bromo-4,5-dimethoxybenzaldehyde or 2-Bromo-4,5-dimethoxybenzoic acid.

    Reduction: Formation of Diethyl 4,5-dimethoxybenzylphosphonate.

Scientific Research Applications

Diethyl 2-Bromo-4,5-dimethoxybenzylphosphonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme inhibition and as a probe for biological pathways.

    Medicine: Investigated for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of Diethyl 2-Bromo-4,5-dimethoxybenzylphosphonate involves its interaction with specific molecular targets. The bromine atom and phosphonate group can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. The methoxy groups may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

  • Diethyl 2-Bromo-4-methoxybenzylphosphonate
  • Diethyl 2-Bromo-5-methoxybenzylphosphonate
  • Diethyl 2-Chloro-4,5-dimethoxybenzylphosphonate

Uniqueness: Diethyl 2-Bromo-4,5-dimethoxybenzylphosphonate is unique due to the presence of both bromine and two methoxy groups on the benzyl ring, which confer distinct reactivity and potential biological activity compared to its analogs. The combination of these functional groups makes it a versatile compound for various synthetic and research applications.

Properties

Molecular Formula

C13H20BrO5P

Molecular Weight

367.17 g/mol

IUPAC Name

1-bromo-2-(diethoxyphosphorylmethyl)-4,5-dimethoxybenzene

InChI

InChI=1S/C13H20BrO5P/c1-5-18-20(15,19-6-2)9-10-7-12(16-3)13(17-4)8-11(10)14/h7-8H,5-6,9H2,1-4H3

InChI Key

DACAJNSBAYCAPH-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC1=CC(=C(C=C1Br)OC)OC)OCC

Origin of Product

United States

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